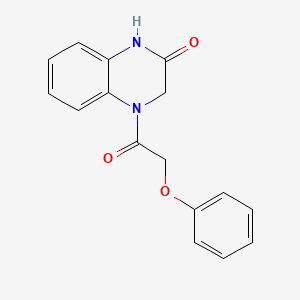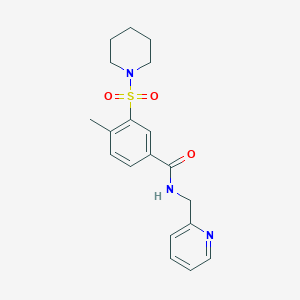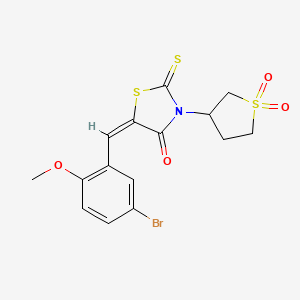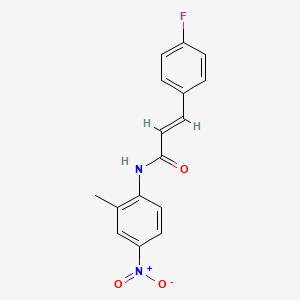
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as PDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDQ belongs to the class of quinoxaline derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. In
作用机制
The mechanism of action of 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone involves its ability to interact with various cellular targets, including enzymes, receptors, and signaling pathways. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone also modulates the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can also be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has certain limitations, including its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential in vivo.
未来方向
There are several future directions for the research on 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone, including the development of more potent and selective derivatives, the evaluation of its efficacy in animal models of diseases, and the investigation of its potential synergistic effects with other drugs. Additionally, the identification of the molecular targets and signaling pathways involved in the mechanism of action of 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can provide insights into the development of novel therapeutic strategies for various diseases.
Conclusion:
In conclusion, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone exhibits a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. While 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has certain limitations, its advantages make it suitable for lab experiments and future research. Further investigation of 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can provide insights into the development of novel therapeutic strategies for various diseases.
合成方法
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through a multistep process involving the reaction of 2,3-dichloroquinoxaline with phenylacetic acid, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
科学研究应用
4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. In Alzheimer's disease and Parkinson's disease research, 4-(phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to reduce oxidative stress and neuroinflammation, which are key factors in the progression of these diseases.
属性
IUPAC Name |
4-(2-phenoxyacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPHEAHDVUJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)

![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)

![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)
![4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)


